4-Hydroxy-2-isopropylbenzamide
Description
4-Hydroxy-2-isopropylbenzamide is a benzamide derivative featuring a hydroxyl group at the para position (C4) and an isopropyl substituent at the ortho position (C2) on the aromatic ring. The amide functional group at the benzylic position distinguishes it from other hydroxy-substituted benzene derivatives, such as aldehydes or carboxylic acids. This structural configuration imparts unique physicochemical properties, including moderate lipophilicity (due to the isopropyl group) and hydrogen-bonding capacity (from the hydroxyl and amide groups).
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
4-hydroxy-2-propan-2-ylbenzamide |
InChI |
InChI=1S/C10H13NO2/c1-6(2)9-5-7(12)3-4-8(9)10(11)13/h3-6,12H,1-2H3,(H2,11,13) |
InChI Key |
ONMKJDWHZKPGOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)O)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-isopropylbenzamide typically involves the condensation of 4-hydroxybenzoic acid with isopropylamine. The reaction is carried out under mild conditions, often using a dehydrating agent to facilitate the formation of the amide bond. Ultrasonic irradiation can be employed to enhance the reaction efficiency and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and high throughput. The process may also incorporate green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-isopropylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated benzamides.
Scientific Research Applications
4-Hydroxy-2-isopropylbenzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-isopropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the isopropyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features of 4-Hydroxy-2-isopropylbenzamide with related compounds:
Key Observations :
- Aldehyde vs. Amide : 4-Hydroxybenzaldehyde’s aldehyde group confers higher reactivity (e.g., in Schiff base formation) compared to the amide group in this compound, which offers metabolic stability .
- Carboxylic Acid vs. Amide : 4-Hydroxybenzoic acid’s carboxylic acid group increases acidity (pKa ~4.5) compared to the amide’s neutral character, impacting solubility and ionization in biological systems .
Physicochemical Properties
Insights :
- The amide group in this compound likely reduces water solubility compared to 4-Hydroxybenzoic acid but improves thermal stability relative to 4-Hydroxybenzaldehyde.
- The isopropyl group in both the target compound and 5-isopropyl-2,4-dimethoxybenzaldehyde contributes to lower aqueous solubility but enhances membrane permeability .
Research Findings and Gaps
- Substitution patterns (hydroxyl, isopropyl, methoxy) critically influence bioactivity. For example, hydroxyl groups enhance radical scavenging, while methoxy groups may reduce metabolic degradation .
- The amide group in this compound warrants further study for drug delivery applications, leveraging its balance of stability and solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
